molecular formula C34H42N8O8S B14239225 L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine CAS No. 388077-99-4

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine

Katalognummer: B14239225
CAS-Nummer: 388077-99-4
Molekulargewicht: 722.8 g/mol
InChI-Schlüssel: JDEAKNFIFWQNCT-CISYKLKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine is a peptide composed of five amino acids: histidine, tyrosine, tryptophan, methionine, and serine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine-reactive modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with functional groups attached to specific residues.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or biomarker.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can activate or inhibit signaling pathways, leading to various cellular responses. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tryptophyl-L-tyrosylglycyl-L-tyrosyl-L-histidyl-L-histidine: Another peptide with a similar sequence but different amino acid composition.

    L-Threonine, L-histidyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-arginyl-L-alanyl-L-methionyl-L-alanyl-L-lysyl-L-glutaminyl: A longer peptide with additional amino acids.

Uniqueness

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding to its chemical versatility. Its combination of amino acids also allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

388077-99-4

Molekularformel

C34H42N8O8S

Molekulargewicht

722.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H42N8O8S/c1-51-11-10-26(31(46)42-29(17-43)34(49)50)39-33(48)28(13-20-15-37-25-5-3-2-4-23(20)25)41-32(47)27(12-19-6-8-22(44)9-7-19)40-30(45)24(35)14-21-16-36-18-38-21/h2-9,15-16,18,24,26-29,37,43-44H,10-14,17,35H2,1H3,(H,36,38)(H,39,48)(H,40,45)(H,41,47)(H,42,46)(H,49,50)/t24-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

JDEAKNFIFWQNCT-CISYKLKFSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)N

Kanonische SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.